(Fmoc-Cys-OtBu)
Description
Contextual Significance in Modern Peptide Synthesis
Fmoc-Cys-OtBu is a cornerstone in modern solid-phase peptide synthesis (SPPS), a technique that builds peptides amino acid by amino acid on a solid support. altabioscience.com The compound's design addresses a critical challenge in peptide chemistry: the need to selectively protect reactive functional groups to prevent unwanted side reactions during the stepwise assembly of the peptide chain. altabioscience.comresearchgate.net Specifically, Fmoc-Cys-OtBu offers simultaneous protection of the N-terminus (with the Fmoc group), the C-terminus (with the tert-butyl ester), and the highly reactive thiol group of the cysteine side chain (indirectly, as the tert-butyl esterification of the carboxyl group offers some stability).
The use of Fmoc-Cys-OtBu is particularly significant in the synthesis of peptides containing C-terminal cysteine residues. vwr.comresearchgate.net A common side reaction in this context is the formation of a piperidinyl-alanine derivative, which can be minimized by employing a side-chain anchoring strategy with Fmoc-Cys-OtBu. researchgate.net This strategy involves attaching the cysteine to the solid support via its side-chain thiol group, a method that has been shown to reduce unwanted side reactions. researchgate.net
The tert-butyl (tBu) protecting group for the thiol side chain of cysteine is stable to trifluoroacetic acid (TFA), a reagent commonly used in the final cleavage step of Fmoc-based SPPS. peptide.com This stability allows for orthogonal deprotection strategies, where different protecting groups can be removed selectively under specific conditions. rsc.org This level of control is crucial for synthesizing complex peptides with multiple disulfide bonds or other modifications. bachem.com
Historical Development and Evolution of Fmoc-Based Strategies
The journey to modern peptide synthesis has been marked by the development of increasingly sophisticated protecting group strategies. researchgate.netpeptide-li.com Early methods, known as solution-phase synthesis, were laborious and time-consuming. nih.gov A major breakthrough came in the 1960s with the invention of solid-phase peptide synthesis (SPPS) by R.B. Merrifield. researchgate.netpeptide-li.com The initial dominant strategy in SPPS was the Boc/Benzyl (B1604629) (Boc/Bzl) approach, which utilized the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for side-chain protection. rsc.org However, this method required the use of harsh reagents like liquid hydrogen fluoride (B91410) (HF) for the final cleavage step. altabioscience.com
A significant evolution occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.govpeptide.com This offered a milder alternative for Nα-protection, as it could be removed with a moderate base, typically piperidine (B6355638). nih.gov By the late 1970s, the Fmoc group was adapted for solid-phase applications, leading to the development of the Fmoc/tBu strategy. nih.govpeptide.com This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. rsc.orgnih.gov
The milder conditions of the Fmoc/tBu strategy proved to be a significant advantage, making it compatible with a wider range of sensitive peptide modifications, such as phosphorylation and glycosylation, which were often unstable under the harsh conditions of the Boc/Bzl approach. altabioscience.comnih.gov The widespread adoption of Fmoc chemistry was further fueled by the availability of high-purity, low-cost Fmoc-amino acids and its suitability for automation and parallel synthesis. altabioscience.com By the mid-1990s, Fmoc chemistry had become the dominant method in peptide synthesis laboratories. nih.gov
Fundamental Role of Protected Cysteine Derivatives in Peptide Science
Cysteine, with its reactive thiol (-SH) side chain, is a unique and functionally critical amino acid. rsc.org The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfide bridges, and can also participate in various other side reactions. rsc.orgbachem.com While disulfide bonds are often crucial for the correct three-dimensional structure and biological activity of peptides and proteins, their uncontrolled formation during synthesis can lead to a mixture of unwanted products. bachem.com
Therefore, the protection of the cysteine thiol group during peptide synthesis is often essential. rsc.orgbachem.com A wide array of protecting groups for cysteine has been developed over the years, each with its own specific cleavage conditions. rsc.org This "orthogonal" protection allows for the selective deprotection of cysteine residues, enabling the controlled and regioselective formation of multiple disulfide bonds in complex peptides. rsc.org
The tert-butyl (tBu) group is a commonly used protecting group for the cysteine thiol. smolecule.com Its stability under the acidic conditions typically used to cleave other side-chain protecting groups in Fmoc-SPPS makes it a valuable tool. peptide.com The S-tert-butyl group can be removed using stronger acids like trifluoromethanesulfonic acid (TFMSA) or with mercury (II) acetate. peptide.com This allows for the synthesis of a fully assembled peptide with the cysteine thiol still protected, which can then be deprotected and folded under controlled conditions to ensure the correct disulfide bond formation. smolecule.com
The use of protected cysteine derivatives like Fmoc-Cys-OtBu is fundamental to the synthesis of a vast range of biologically active peptides, including hormones, enzymes, and therapeutic agents. nih.govchemimpex.com The ability to precisely control the chemistry of cysteine residues has been instrumental in advancing our understanding of protein folding, enzyme mechanisms, and in the development of new peptide-based drugs. smolecule.comchemimpex.com
Properties
Molecular Formula |
C44H48N2O8S2 |
|---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50) |
InChI Key |
IQCNHOFZFYLKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Cys Otbu and Its Derivatives
Synthesis of Fmoc-Cys-OtBu from Precursors
A common and efficient method for preparing Fmoc-Cys-OtBu involves the conversion of N,N'-bis(9-fluorenylmethyloxycarbonyl)-L-cystine (Fmoc-Cystine-OH). This precursor-based approach allows for the introduction of the S-tert-butyl protecting group.
The synthesis of Fmoc-Cys-OtBu from Fmoc-Cystine-OH has been reported with minor modifications in reagents and conditions. researchgate.netcsic.es A general procedure involves dissolving Fmoc-Cystine-OH in a mixture of tert-butanol (B103910) and pyridine, followed by the addition of dichloromethane (B109758) (DCM). researchgate.netcsic.es The reaction mixture is cooled, typically to 0°C, and treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the esterification of the carboxylic acid groups with tert-butanol, yielding Fmoc-Cystine-OtBu. csic.es This intermediate is then typically used directly in the subsequent reduction step without extensive purification. csic.es The disulfide bond of Fmoc-Cystine-OtBu is subsequently cleaved to yield the desired Fmoc-Cys-OtBu.
A detailed synthetic protocol is described as follows:
Fmoc-Cystine-OH is dissolved in a mixture of tert-butanol, pyridine, and DCM. csic.es
The mixture is cooled to 0°C. csic.es
Phosphorus oxychloride (POCl3) is added, and the reaction proceeds for a set duration. csic.es
The reaction is quenched with ice water and the product, Fmoc-Cystine-OtBu, is extracted with an organic solvent like ethyl acetate. csic.es
The organic layer is washed successively with water, a mild base solution (e.g., 5% NaHCO3), and brine. csic.es
The crude Fmoc-Cystine-OtBu is dried and used in the next step. csic.es
The disulfide bond of the resulting diester is then reduced to afford the final Fmoc-Cys-OtBu product. csic.es
The following table summarizes the reactants and conditions for the initial esterification step.
| Reactant/Reagent | Role/Condition | Reference |
| Fmoc-Cystine-OH | Starting Material | csic.es |
| tert-butanol | Reagent (source of OtBu group) | csic.es |
| Pyridine | Base/Solvent | csic.es |
| Dichloromethane (DCM) | Solvent | csic.es |
| Phosphorus oxychloride (POCl3) | Dehydrating/Activating Agent | csic.es |
| 0°C to room temperature | Reaction Temperature | csic.es |
Optimization of reaction conditions is crucial for maximizing the yield and purity of Fmoc-Cys-OtBu. One study reported a modified procedure starting from Fmoc-Cystine-OH dissolved in a 7:5 mixture of tert-butanol and pyridine, with the addition of DCM. researchgate.net The reaction was initiated by adding POCl3 at 0°C and then allowing it to stir at room temperature for 5 hours to form Fmoc-Cystine-OtBu. csic.es This intermediate was then carried forward to the reduction step to yield Fmoc-Cys-OtBu. csic.es
Further optimization studies on related thiol oxidations have identified molybdenum-based catalysts as highly efficient. For instance, the oxidation of thiols using MoOCl3(DMSO)2 as a catalyst has been shown to achieve yields greater than 96% under specific conditions. researchgate.net While this was not directly for the Fmoc-Cys-OtBu synthesis, it highlights advanced methods in thiol chemistry that could be relevant.
| Parameter | Optimized Condition | Reference |
| Solvent Ratio (tert-butanol:pyridine) | 7:5 | researchgate.net |
| Reaction Time (esterification) | 5 hours at room temperature after initial cooling | csic.es |
| Work-up Procedure | Quenching with ice water, extraction with ethyl acetate, and washing with water, 5% NaHCO3, and brine. | csic.es |
Preparation of Related Fmoc-Cysteine Derivatives
Several S-protecting groups are commonly used in Fmoc-based SPPS, each with its specific cleavage conditions. bachem.comsigmaaldrich.com
Trityl (Trt): Fmoc-Cys(Trt)-OH is widely used because the Trt group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage from the resin. sigmaaldrich.compeptide.com
Acetamidomethyl (Acm): Fmoc-Cys(Acm)-OH is stable to TFA. nih.gov The Acm group can be removed by treatment with reagents like iodine or mercuric acetate, which also facilitates disulfide bond formation. bachem.comnih.gov This allows for selective disulfide bridge formation.
tert-Butyl (tBu): The t-Bu group, as seen in Fmoc-Cys(tBu)-OH, is also stable to standard TFA cleavage conditions and requires specific reagents for removal. nih.gov
4-Methoxytrityl (Mmt): The Mmt group is highly acid-labile and can be selectively removed on the solid support using dilute TFA, which is ideal for on-resin disulfide bond formation or side-chain modification. sigmaaldrich.com
Tetrahydropyranyl (Thp): Fmoc-Cys(Thp)-OH is an alternative to the Trt-protected derivative and is reported to cause less racemization. sigmaaldrich.com
The synthesis of N-methylated cysteine derivatives, such as N-fluorenylmethoxycarbonyl-N,S-dimethyl-L-cysteine [Fmoc,Me-Cys(Me)-OH], has also been reported via a two-step procedure from (R)-thiazolidine-4-carboxylic acid, involving reduction and subsequent protection. thieme-connect.com
| Fmoc-Cysteine Derivative | Thiol Protecting Group | Key Features/Use | Reference(s) |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | Cleaved by TFA during final cleavage; common in standard Fmoc SPPS. | sigmaaldrich.compeptide.com |
| Fmoc-Cys(Acm)-OH | Acetamidomethyl (Acm) | Stable to TFA; removed by iodine or Hg(OAc)2 for selective disulfide formation. | bachem.comnih.gov |
| Fmoc-Cys(tBu)-OH | tert-Butyl (tBu) | Stable to TFA; provides a protected thiol after cleavage. | nih.gov |
| Fmoc-Cys(Mmt)-OH | 4-Methoxytrityl (Mmt) | Highly acid-labile; allows for selective on-resin deprotection. | sigmaaldrich.com |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | Alternative to Trt; may reduce racemization. | sigmaaldrich.com |
| Fmoc,Me-Cys(Me)-OH | Methyl (Me) | N-methylated derivative used in peptidomimetics. | thieme-connect.com |
Solution-Phase Synthesis Approaches
While solid-phase peptide synthesis (SPPS) is the most common method for peptide assembly, solution-phase synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides. bachem.com The principles of solution-phase synthesis involve the formation of peptide bonds between amino acids in a suitable solvent, with careful selection of protecting groups to control reactivity. ekb.eg
In the context of cysteine-containing peptides, solution-phase synthesis requires a strategic choice of protecting groups that are compatible with the coupling and deprotection steps carried out in solution. ekb.eg For instance, the combination of Boc for the Nα-amino group and benzyl (B1604629) (Bzl)-type groups for side-chain protection is a classic strategy. bachem.com
More recently, Fmoc-based strategies have been adapted for solution-phase synthesis. acs.org This approach has been explored for the construction of DNA-encoded chemical libraries, where peptide synthesis occurs in an aqueous solution. acs.org The development of aqueous, solution-phase conditions for coupling Fmoc-amino acids, including those with protected side chains, demonstrates the versatility of the Fmoc group beyond traditional solid-phase methods. acs.org However, challenges such as the solubility of protected peptides and the potential for side reactions like racemization must be carefully managed. bachem.comacs.org
Key considerations for solution-phase synthesis include:
Solubility: The growing peptide chain must remain soluble in the reaction solvent. bachem.com
Protecting Group Strategy: Orthogonal protecting groups are essential for selective deprotection and chain elongation. bachem.com
Coupling Reagents: Efficient coupling reagents are needed to ensure high yields for each amide bond formation.
Purification: Purification of intermediates after each step can be more laborious compared to the simple filtration and washing steps in SPPS. iris-biotech.de
Role in Solid Phase Peptide Synthesis Spps
Integration as an Amino Acid Building Block
In the widely adopted Fmoc/tBu strategy of SPPS, each amino acid is introduced with a temporary protecting group on its α-amino group (Fmoc) and, if necessary, a permanent protecting group on its side chain. iris-biotech.deembrapa.braltabioscience.com Fmoc-Cys(Trt)-OtBu is a prime example of such a building block. The fluorenylmethyloxycarbonyl (Fmoc) group shields the N-terminus during the coupling of the subsequent amino acid in the peptide chain and is selectively removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). iris-biotech.deembrapa.bracs.org
The trityl (Trt) group protecting the sulfhydryl side chain of cysteine and the tert-butyl (OtBu) ester protecting the C-terminal carboxyl group are stable to the basic conditions used for Fmoc removal. acs.orgbiotech-labs.fit These "permanent" protecting groups remain intact throughout the chain elongation process and are typically removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deacs.org This orthogonal protection scheme allows for the sequential and controlled assembly of the peptide chain. iris-biotech.debiotech-labs.fit The use of Fmoc-Cys(Trt)-OH is a cost-effective method for introducing cysteine residues that will have a free sulfhydryl group after synthesis. sigmaaldrich.com
However, the synthesis of peptides containing cysteine can be challenging. Cysteine residues are susceptible to racemization and other side reactions, such as the formation of 3-(1-piperidinyl)alanine, especially when located at the C-terminus. sigmaaldrich.comnih.gov The choice of protecting groups and the anchoring strategy to the solid support are critical to mitigate these issues.
C-Terminal Cysteine Anchoring Strategies
The synthesis of peptides with a C-terminal cysteine presents a significant challenge due to the increased risk of epimerization and side-product formation during chain elongation. nih.govnih.gov To circumvent these problems, a side-chain anchoring strategy is often employed, where the cysteine residue is attached to the solid support via its sulfhydryl group, leaving the C-terminal carboxyl group protected. nih.govcsic.esresearchgate.net This approach minimizes the risk of racemization at the C-terminal cysteine during resin loading. researchgate.net
Side-Chain Anchoring to Solid Supports
The side-chain anchoring strategy involves pre-functionalizing the C-terminal cysteine with a protecting group on its carboxyl function, such as a tert-butyl ester, and then attaching the side-chain sulfhydryl group to a suitable resin. nih.gov This method has been shown to be effective in minimizing side reactions. researchgate.net
The use of xanthenyl (XAL) linkers for the side-chain anchoring of Fmoc-Cys-OtBu has been demonstrated to be an effective strategy. nih.govresearchgate.net This approach involves converting the Fmoc-Cys-OtBu into an S-xanthenyl derivative, which is then attached to an amino-functionalized solid support. nih.gov This method, which builds on the established use of xanthenyl protection for cysteine, effectively prevents racemization and the formation of piperidinylalanine adducts during the Fmoc deprotection cycles. nih.gov The resulting peptide can be cleaved from the support with high concentrations of TFA to yield the fully deprotected peptide. nih.gov
Chlorotrityl chloride (CTC) resin is a highly acid-labile resin that is well-suited for the side-chain anchoring of Fmoc-Cys-OtBu. nih.govcsic.essunresinlifesciences.com The cysteine derivative is attached to the resin via its thiol group. nih.govcsic.es This strategy is particularly beneficial for the synthesis of peptides with C-terminal cysteine, as it helps to prevent diketopiperazine formation and the formation of 3-(1-piperidinyl)alanine. isil.co.ilmesalabs.com However, studies have shown that some degree of racemization can still occur when using CTC resin. For example, in the synthesis of a model tripeptide, 16% racemization was observed. csic.es Despite this, CTC resin remains a popular choice for the synthesis of peptide acids with C-terminal cysteine residues due to its ability to minimize other side reactions. csic.essunresinlifesciences.com
Dihydropyranyl (DHP) resin is another solid support that can be used for the side-chain anchoring of Fmoc-Cys-OtBu. csic.es This resin mimics the tetrahydropyranyl (Thp) protecting group for the cysteine thiol. csic.es While the Thp-protected cysteine has been shown to have a lower tendency to racemize compared to the Trt-protected counterpart, the use of DHP resin for side-chain anchoring of Fmoc-Cys-OtBu resulted in a higher level of racemization (23%) compared to CTC resin in the synthesis of a model tripeptide. csic.es
Trityl chloride resin is also utilized for the side-chain anchoring of Fmoc-protected C-terminal cysteine esters. researchgate.net This method involves extending the peptide chain using standard solid-phase procedures followed by acidolytic cleavage. researchgate.net Analysis of a model tripeptide synthesized using this approach revealed minimal epimerization of the C-terminal cysteine residue under the basic conditions required for Fmoc deprotection. researchgate.net
Table of Research Findings on C-Terminal Cysteine Anchoring
| Anchoring Strategy | Resin/Linker | Model Peptide | Observed Racemization | Reference |
| Side-Chain Anchoring | Xanthenyl (XAL) | Model peptides and Somatostatin | Anchoring occurs without racemization | nih.gov |
| Side-Chain Anchoring | Chlorotrityl Chloride (CTC) | H-Leu-Ala-Cys-OtBu | 16% | csic.es |
| Side-Chain Anchoring | Dihydropyranyl (DHP) | H-Leu-Ala-Cys-OtBu | 23% | csic.es |
| Side-Chain Anchoring | Trityl Chloride | Gly-Phe-Cys-OMe | Minimal epimerization | researchgate.net |
Challenges in C-Terminal Cysteine Anchoring
The synthesis of peptides with a C-terminal cysteine residue using Fmoc chemistry is fraught with challenges, primarily racemization and the formation of piperidinylalanine adducts. researchgate.netsigmaaldrich.comnih.gov The anchoring of the C-terminal residue to the solid support is a critical step where these side reactions can be initiated. Specifically, the use of Fmoc-Cys-OtBu, where the cysteine thiol group is anchored to the resin and the C-terminus is protected by a tert-butyl (OtBu) group, has been studied to assess these risks. csic.es
A key challenge is the abstraction of the α-proton from the C-terminal cysteine residue during the basic conditions of Fmoc deprotection, which leads to epimerization. nih.govcsic.es Research involving the side-chain anchoring of Fmoc-Cys-OtBu to different resins, such as 2-chlorotrityl chloride (CTC) and dihydropyran (DHP) resins, has demonstrated significant levels of racemization. csic.es For instance, after elongating the peptide to a tripeptide (H-Leu-Ala-Cys(resin)-OtBu), analysis showed 16% racemization for the CTC resin and 23% for the DHP resin. csic.es These findings suggest that protecting the C-terminus with a bulky group like OtBu while anchoring the side chain does not sufficiently hinder the α-proton, making it susceptible to base-catalyzed epimerization. csic.es This highlights a significant drawback compared to strategies where the C-carboxylic acid is directly anchored to the resin, which can offer more steric protection against racemization. csic.es
| Resin Type for Fmoc-Cys-OtBu Anchoring | Resulting Racemization Percentage | Reference |
|---|---|---|
| 2-Chlorotrityl Chloride (CTC) Resin | 16% | csic.es |
| Dihydropyran (DHP) Resin | 23% | csic.es |
Fmoc Deprotection Procedures in SPPS
The removal of the temporary Nα-Fmoc protecting group is a fundamental step in SPPS, performed iteratively before each amino acid coupling. altabioscience.com The conditions of this deprotection step are crucial for the integrity of the final peptide, especially for sensitive residues like C-terminal cysteine.
Standard Piperidine-Based Protocols
The most common method for Fmoc group removal in SPPS utilizes a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). altabioscience.comwikipedia.org A standard protocol involves treating the peptide-resin with a 20% (v/v) solution of piperidine in DMF. wikipedia.orgnih.govrsc.org The mechanism proceeds via a β-elimination pathway, where the basic piperidine abstracts the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate (B1207046) and release of the free amine. peptide.comspringernature.com The resulting dibenzofulvene (DBF) byproduct is scavenged by excess piperidine to form a stable adduct, preventing it from causing side reactions with the newly deprotected N-terminal amine. wikipedia.orgpeptide.com
A typical deprotection cycle consists of one or two treatments with the piperidine solution. For example, a protocol might involve a short initial treatment (1-5 minutes) followed by a longer one (7-20 minutes) to ensure complete removal of the Fmoc group. csic.esrsc.orgtandfonline.com In studies involving resin-bound Fmoc-Cys-OtBu, a deprotection step using 20% piperidine in DMF for 1 minute followed by a 7-minute treatment was employed before coupling the next amino acid. csic.es
Alternative Deprotection Reagents and Conditions
While piperidine is effective, concerns over its toxicity and status as a controlled substance have driven research into alternative reagents for Fmoc deprotection. nih.govacs.org Several alternatives have been proposed, each with specific advantages and conditions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine. peptide.comchempep.com However, DBU does not scavenge the DBF byproduct, necessitating the addition of a scavenging agent like piperazine (B1678402) to prevent side reactions. peptide.comacs.org Optimized cocktails, such as 2% DBU with 5% piperazine in N-methyl-2-pyrrolidone (NMP), have been shown to enhance deprotection kinetics and minimize side reactions like diketopiperazine formation. acs.org
Other bases investigated as piperidine replacements include 4-methylpiperidine (B120128) (4MP), piperazine (PZ), and 3-(diethylamino)propylamine (B94944) (DEAPA). nih.govunibo.it 4MP shows efficiency comparable to piperidine. nih.gov Piperazine is also effective but may require altered solvent systems due to solubility issues. nih.govacs.org DEAPA has been identified as a greener alternative, minimizing side products when used in solvents like N-octyl-pyrrolidone. unibo.itrsc.org More recently, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) in a 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) solvent system has been proposed as a sustainable and efficient alternative. acs.org
| Reagent | Typical Concentration & Solvent | Key Characteristics | Reference |
|---|---|---|---|
| Piperidine | 20% in DMF | Standard, effective, acts as its own scavenger. | wikipedia.orgnih.gov |
| DBU / Piperazine | 2% DBU, 5% Piperazine in NMP | Faster deprotection kinetics; reduces diketopiperazine formation. | acs.org |
| 4-Methylpiperidine (4MP) | 20% in DMF | Performance comparable to piperidine; potential safety advantages. | nih.gov |
| 3-(Diethylamino)propylamine (DEAPA) | 10% in N-octyl-pyrrolidone (NOP) | Greener alternative; minimizes diastereoisomer and aspartimide formation. | unibo.itrsc.org |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 20% in DMI | Proposed as a more sustainable and efficient deprotection system. | acs.org |
Coupling Efficiency and Optimization in SPPS
Following the deprotection of the Nα-Fmoc group from the C-terminal cysteine, the efficiency of the subsequent coupling of the next amino acid is critical for the synthesis of the target peptide. The coupling to a deprotected cysteine residue can be challenging, with risks of racemization and other side reactions. nih.gov
Optimization of coupling efficiency often involves the choice of activating reagents. A widely used and effective coupling cocktail consists of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), combined with an additive like Oxyma Pure (ethyl cyanohydroxyiminoacetate). csic.esacs.org This combination is considered safer than traditional additives like HOBt and effectively promotes the formation of the peptide bond while minimizing side reactions. acs.org
In a specific example following the deprotection of H-Cys(resin)-OtBu, the next residue, Fmoc-Ala-OH, was successfully coupled using DIC and Oxyma as the activating agents in DMF. csic.es The use of 3 to 5 equivalents of the amino acid and coupling reagents relative to the resin loading is a common strategy to drive the reaction to completion. tandfonline.comresearchgate.net For particularly difficult couplings, which can occur with sterically hindered amino acids or during the synthesis of aggregated sequences, repeating the coupling step (double coupling) may be necessary to achieve a high yield. rsc.org The completion of the coupling reaction is typically monitored using a qualitative colorimetric test, such as the ninhydrin (B49086) test, to detect any remaining free amines on the resin. acs.org
Advanced Protecting Group Strategies and Orthogonality
Orthogonal Protecting Groups for Cysteine Thiol
The high nucleophilicity of the cysteine thiol group necessitates robust protection during peptide synthesis to prevent side reactions such as oxidation and alkylation. rsc.org In the context of Fmoc-Cys-OtBu, the choice of the S-protecting group is critical, especially when the synthesis goal is a peptide with multiple, regioselectively formed disulfide bonds. rsc.orgacs.org The concept of using orthogonal Cys protecting groups, which can be selectively removed in the presence of one another, is fundamental to achieving controlled disulfide bridge formation. rsc.orgrsc.org
A variety of S-protecting groups are compatible with the Fmoc/tBu strategy, each with distinct properties regarding stability and deprotection conditions. The most common choice for routine synthesis is the trityl (Trt) group, which is conveniently cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin. sigmaaldrich.combachem.com However, for more complex syntheses requiring sequential disulfide bond formation, other groups are necessary.
The acetamidomethyl (Acm) group is stable to the TFA used for final cleavage, allowing for the purification of the fully assembled, S-Acm protected peptide. bachem.combiotage.com This provides an orthogonal strategy where the Acm group is later removed by oxidative methods, often using iodine. biotage.comgoogle.com Other groups like diphenylmethyl (Dpm) and tetrahydropyranyl (Thp) offer different acid lability profiles compared to Trt. nih.govsigmaaldrich.com For instance, S-Dpm is stable to the dilute TFA (1-3%) used to remove highly acid-labile groups like monomethoxytrityl (Mmt), but is cleaved by the 95% TFA used for final resin cleavage. sigmaaldrich.comsigmaaldrich.com This differential stability allows for selective on-resin deprotection. The tert-butylthio (tBu) group, removable by reduction with thiols or phosphines, offers another layer of orthogonality. sigmaaldrich.com
A significant concern during the incorporation of cysteine derivatives is the risk of racemization. nih.gov Studies have shown that the choice of S-protecting group influences the rate of racemization, particularly during base-mediated coupling steps. For example, Fmoc-Cys(Thp)-OH has demonstrated significantly lower racemization compared to Fmoc-Cys(Trt)-OH and Fmoc-Cys(Dpm)-OH. sigmaaldrich.com
| S-Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Key Features |
|---|---|---|---|---|
| Trityl | Trt | TFA (acidolysis) sigmaaldrich.com | Acm, StBu, Fmoc | Standard, cost-effective choice for peptides with free thiols or a single disulfide bond. sigmaaldrich.combachem.com |
| Acetamidomethyl | Acm | Iodine, Hg(II), Ag(I) (oxidation/heavy metals) sigmaaldrich.combiotage.com | Trt, Mmt, Fmoc, OtBu | Stable to TFA, allows for post-synthesis, post-purification disulfide formation. bachem.com |
| Diphenylmethyl | Dpm | TFA (stronger acidolysis than Mmt) nih.govsigmaaldrich.com | Mmt, Fmoc | Offers intermediate acid lability, useful in combination with Mmt for regioselective disulfide formation. sigmaaldrich.com |
| tert-Butylthio | StBu | Thiols, phosphines (reduction) sigmaaldrich.com | Trt, Acm, Fmoc, OtBu | Provides a distinct reductive cleavage mechanism, expanding orthogonality. rsc.org |
| Monomethoxytrityl | Mmt | Dilute TFA (1-3%) sigmaaldrich.com | Trt, Dpm, Acm, Fmoc, OtBu | Highly acid-labile, allows for selective on-resin deprotection to form a disulfide bond while other groups remain. sigmaaldrich.com |
| Tetrahydropyranyl | Thp | TFA (acidolysis) sigmaaldrich.com | Acm, Fmoc | Reduces racemization and side reactions compared to Trt during Fmoc deprotection. sigmaaldrich.com |
The selective removal of S-protecting groups is the practical application of orthogonality, enabling the directed formation of specific disulfide bridges in peptides containing multiple cysteine residues. sigmaaldrich.combiotage.com This strategy involves protecting pairs of cysteines with the same group while using a different, orthogonally-stable group for other cysteine pairs.
A common strategy involves the on-resin formation of the first disulfide bond. For example, a peptide can be synthesized with one pair of cysteines protected with the highly acid-labile Mmt group and another pair with the TFA-stable Acm group. After chain assembly, the resin-bound peptide is treated with a dilute solution of TFA (e.g., 1-3% in DCM), which selectively cleaves the Mmt groups while leaving the Acm, OtBu, and other standard side-chain protecting groups intact. sigmaaldrich.comsigmaaldrich.com The newly freed thiols can then be oxidized on-resin to form the first disulfide bond. Subsequently, the peptide is cleaved from the resin with a standard TFA cocktail, which removes the OtBu and other side-chain groups but leaves the Acm groups in place. The second disulfide bond is then formed in solution via iodine-mediated oxidation, which removes the Acm groups and facilitates cyclization. biotage.com
Another orthogonal pair is Trt and Acm. The Trt groups can be removed during final TFA cleavage and the first disulfide bond formed by oxidation in solution. The Acm-protected cysteines remain unaffected and can be subsequently deprotected and oxidized in a separate step. google.comnih.gov Reductively-cleavable groups like StBu can also be removed on-resin using reagents like dithiothreitol (B142953) (DTT) or phosphines, offering another level of selective deprotection. rsc.orgsigmaaldrich.com
Role of the OtBu Protecting Group for Carboxyl Functionality
The tert-butyl (OtBu) ester is a widely used protecting group for the C-terminal carboxyl group and for the side-chain carboxyls of aspartic and glutamic acid in Fmoc-based SPPS. peptide.comiris-biotech.de In the context of Fmoc-Cys-OtBu, its primary role is to mask the reactivity of the C-terminal carboxylic acid during the peptide chain elongation process. This prevents the formation of cyclic byproducts or undesired reactions with coupling reagents.
The OtBu group is characterized by its stability to the basic conditions required for Fmoc group removal (typically 20% piperidine (B6355638) in DMF). peptide.com However, it is readily cleaved under strong acidic conditions, typically with 95% TFA, which is the standard procedure for the final step of SPPS. iris-biotech.de This cleavage occurs via a mechanism that generates a stable tert-butyl cation, which must be captured by scavengers in the cleavage cocktail to prevent re-alkylation of sensitive residues like tryptophan or cysteine. The compatibility of the OtBu group's acid-lability with the base-lability of the Fmoc group is the foundation of the most common orthogonal scheme in modern peptide synthesis. researchgate.net
Development of Novel Orthogonal Protecting Group Combinations
The demand for synthetic access to increasingly complex peptides, such as those with three or more disulfide bonds or those requiring site-specific modifications, has driven the development of new protecting groups and orthogonal strategies. bachem.comnih.gov Research focuses on creating groups that can be removed under unique, mild conditions, thereby expanding the synthetic toolbox.
For instance, the combination of S-Dpm and S-Mmt has proven effective for the regioselective synthesis of peptides with two disulfide bridges. sigmaaldrich.comsigmaaldrich.com The development of reductively-cleavable groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) offers alternatives to the sometimes sluggish deprotection of StBu. chemistryviews.org Furthermore, photolabile protecting groups, such as the methoxy-substituted nitrodibenzofuran (MeO-NDBF) group, introduce another dimension of orthogonality, as they can be removed by light at a specific wavelength without the need for chemical reagents that could perturb the peptide. americanpeptidesociety.org Palladium-labile groups like allyloxycarbonyl (Alloc) can also be used for thiol protection, offering cleavage conditions (Pd(0) catalysis) that are orthogonal to both acid- and base-labile groups. researchgate.net These novel combinations allow chemists to design sophisticated, multi-step deprotection sequences to precisely control the formation of multiple structural features within a single peptide molecule. bachem.com
Mitigation of Side Reactions in Fmoc Cys Otbu Mediated Peptide Synthesis
Racemization of C-Terminal Cysteine Residues
The loss of chiral integrity at the α-carbon of C-terminal cysteine residues is a significant challenge in Fmoc-based SPPS. nih.gov This epimerization can occur at multiple stages of the synthesis, leading to diastereomeric impurities that are often difficult to separate from the desired product. nih.gov
Mechanisms and Influencing Factors
Racemization of C-terminal cysteine is primarily a base-catalyzed process. The α-proton of the C-terminal cysteine, which is esterified to the resin, is susceptible to abstraction by the bases used during synthesis, particularly during the Fmoc-deprotection step with piperidine (B6355638) and the coupling step involving tertiary amines like N,N-diisopropylethylamine (DIEA). nih.govpeptide.com This proton abstraction leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers. peptide.com
Several factors influence the extent of racemization:
Base Strength and Steric Hindrance: The strength and steric bulk of the base used in coupling reactions play a crucial role. While stronger bases might be expected to increase racemization, they can also accelerate the coupling reaction, potentially reducing the time the activated amino acid is susceptible to epimerization. nih.gov The use of sterically hindered bases can also minimize the abstraction of the α-hydrogen. nih.gov
Activation Method: The use of phosphonium (B103445) or uronium-based coupling reagents (e.g., HBTU, HCTU) in the presence of tertiary amines is known to cause considerable racemization of cysteine residues. nih.govnih.gov Carbodiimide-based activation, on the other hand, can avoid this issue. nih.gov
Pre-activation Time: Prolonged pre-activation of the incoming amino acid with coupling reagents and a base increases the risk of racemization. nih.gov
Side-Chain Protecting Group: The nature of the sulfur-protecting group on the cysteine side chain significantly impacts the rate of racemization. The electron-withdrawing or -donating properties and the steric bulk of the protecting group can influence the acidity of the α-proton. nih.govcsic.es For instance, the Trityl (Trt) group, while common, is associated with a higher propensity for racemization compared to other protecting groups like acetamidomethyl (Acm). nih.govbachem.com The tetrahydropyranyl (Thp) protecting group has also been shown to reduce racemization compared to Trt. csic.esiris-biotech.de
Resin Type: The type of resin and the linkage of the C-terminal cysteine can influence racemization. For example, using 2-chlorotrityl chloride resin can help mitigate this side reaction. nih.govpeptide.com
Strategies for Minimization
Several strategies can be employed to minimize the racemization of C-terminal cysteine residues:
Choice of Coupling Reagents and Base: Using carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as OxymaPure can significantly reduce racemization. nih.gov If phosphonium or uronium reagents are necessary, substituting the commonly used DIEA with a weaker or more sterically hindered base like collidine can be beneficial. bachem.comresearchgate.net
Minimizing Pre-activation: Omitting or shortening the pre-activation time during the coupling step can limit the opportunity for racemization to occur. nih.gov
Selection of Cysteine Protecting Groups: The choice of the S-protecting group is critical. While Fmoc-Cys(Trt)-OH is widely used, alternatives like Fmoc-Cys(Acm)-OH generally show a lower tendency to racemize. nih.govbachem.com The 4-methoxybenzyloxymethyl (MBom) group has also been shown to effectively suppress racemization, although it can be associated with other side reactions. nih.gov The tetrahydropyranyl (Thp) group is another effective alternative that minimizes racemization. iris-biotech.desigmaaldrich.com
| Protecting Group | Relative Racemization Tendency | Reference(s) |
| Trityl (Trt) | High | nih.govbachem.com |
| Acetamidomethyl (Acm) | Low | nih.govbachem.com |
| Tetrahydropyranyl (Thp) | Low | iris-biotech.desigmaaldrich.com |
| 4-methoxybenzyloxymethyl (MBom) | Very Low | nih.gov |
Side-Chain Anchoring: Attaching the peptide to the resin via the cysteine side chain, rather than the C-terminal carboxyl group, can circumvent the issue of C-terminal racemization. researchgate.net
Use of Additives: The addition of copper(II) chloride (CuCl2) along with 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to suppress racemization during segment coupling. peptide.com
Formation of N-Piperidinyl-Alanine By-products
A significant side reaction, particularly when cysteine is the C-terminal residue, is the formation of a 3-(1-piperidinyl)alanine adduct. peptide.comiris-biotech.de This occurs as a consequence of the conditions used for Fmoc deprotection.
Reaction Pathways
The formation of the N-piperidinyl-alanine by-product proceeds through a two-step mechanism:
β-Elimination: The process is initiated by a base-catalyzed β-elimination of the protected sulfhydryl group from the cysteine residue. peptide.comscite.ai Piperidine, used for Fmoc removal, acts as the base, abstracting the α-proton and facilitating the elimination of the S-protecting group (e.g., -S-tBu) to form a dehydroalanine (B155165) (Dha) intermediate. peptide.comiris-biotech.de
Michael Addition: The highly reactive dehydroalanine intermediate then undergoes a Michael addition reaction with piperidine, which is present in high concentration in the deprotection solution. peptide.comiris-biotech.de This results in the formation of the stable N-piperidinyl-alanine adduct, which has a mass shift of +51 Da that can be detected by mass spectrometry. peptide.com
The propensity for this side reaction is influenced by the nature of the cysteine side-chain protecting group, with S-tBu being more susceptible than S-Trt. scite.ai
Countermeasures
Several approaches can be taken to minimize the formation of N-piperidinyl-alanine by-products:
Choice of Cysteine Protecting Group: Utilizing a sterically bulky and more stable protecting group on the cysteine side chain can hinder the initial β-elimination step. The Trityl (Trt) group is generally preferred over tert-butyl (tBu) for this reason, as it reduces the extent of this side reaction. peptide.comiris-biotech.de The tetrahydropyranyl (Thp) group has also been reported to minimize the formation of 3-(1-piperidinyl)-alanine. iris-biotech.de
Alternative Deprotection Reagents: Replacing piperidine with alternative, less nucleophilic, or more sterically hindered bases for Fmoc deprotection can suppress the Michael addition step. Bases such as piperazine (B1678402), morpholine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been investigated as alternatives. researchgate.net The use of 4-methylpiperidine (B120128) (4-MP) in combination with an acidic additive like OxymaPure has also shown to be effective. csic.es
Side-Chain Anchoring: Similar to mitigating racemization, anchoring the peptide to the resin through the cysteine side chain can prevent the formation of the N-piperidinyl-alanine adduct, as the C-terminus is not directly exposed to the repeated base treatments. researchgate.net
Resin Selection: The use of 2-chlorotrityl-type resins is recommended for the synthesis of peptides with C-terminal cysteine, as they appear to reduce the occurrence of this side reaction to more acceptable levels. sigmaaldrich.com
| Strategy | Description | Reference(s) |
| Protecting Group Selection | Use of sterically bulky groups like Trt or Thp instead of tBu. | peptide.comiris-biotech.deiris-biotech.de |
| Alternative Bases | Replacing piperidine with piperazine, DBU, or 4-methylpiperidine. | csic.esresearchgate.net |
| Side-Chain Anchoring | Attaching the peptide to the resin via the cysteine side chain. | researchgate.net |
| Resin Choice | Employing 2-chlorotrityl resins. | sigmaaldrich.com |
Aspartimide Formation and Mitigation Strategies
Aspartimide formation is a notorious side reaction in Fmoc-SPPS that can occur whenever an aspartic acid (Asp) residue is present in the peptide sequence. nih.govbiotage.com This intramolecular cyclization is particularly problematic as it is a mass-neutral rearrangement, making the resulting impurities difficult to detect and separate. biotage.com The reaction leads to a mixture of α- and β-peptides, as well as racemization at the aspartic acid residue. iris-biotech.de Sequences containing Asp-Gly, Asp-Asn, Asp-Asp, and Asp-Cys are especially prone to this side reaction. nih.govethz.ch
The mechanism involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl of the aspartate ester, which is typically protected with a tert-butyl (OtBu) group. iris-biotech.de This cyclization is promoted by the basic conditions of Fmoc deprotection. ulisboa.pt
Several strategies have been developed to mitigate aspartimide formation:
Modification of Deprotection Conditions: Adding an acidic additive to the piperidine deprotection solution can significantly reduce aspartimide formation. biotage.comresearchgate.net 1-Hydroxybenzotriazole (HOBt) has been traditionally used, though its explosive nature is a concern. biotage.com More recently, additives like OxymaPure have been shown to be effective. rsc.org Using weaker bases like piperazine for Fmoc removal can also suppress this side reaction. biotage.com
Bulky Side-Chain Protecting Groups: Increasing the steric hindrance of the aspartic acid side-chain protecting group can physically block the intramolecular cyclization. Protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl have demonstrated improvements over the standard OtBu group. biotage.comresearchgate.net
Backbone Protection: Protecting the amide nitrogen of the residue following the aspartic acid with a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), effectively prevents the nucleophilic attack required for aspartimide formation. biotage.com
Novel Protecting Group Strategies: The development of innovative protecting groups offers new solutions. For example, cyanosulfurylides have been introduced as a way to mask the carboxylic acid side chain with a stable C-C bond, completely preventing aspartimide formation. ethz.chresearchgate.net This protecting group can be removed under specific conditions using electrophilic halogenating agents. ethz.ch
| Mitigation Strategy | Mechanism of Action | Key Features | Reference(s) |
| Modified Deprotection | Addition of acidic additives (e.g., HOBt, OxymaPure) to the piperidine solution neutralizes the basicity, reducing the rate of cyclization. | Simple to implement, but may not completely eliminate the side reaction. | biotage.comresearchgate.netrsc.org |
| Bulky Side-Chain Protecting Groups | Steric hindrance from groups like Mpe prevents the backbone amide from reaching the side-chain carbonyl. | Effective, but can lead to solubility issues and may be more expensive. | biotage.comresearchgate.net |
| Backbone Protection (Hmb/Dmb) | The protecting group on the following amide nitrogen removes the nucleophile required for cyclization. | Highly effective, but can complicate coupling steps. | biotage.com |
| Cyanosulfurylides (CSY) | Replaces the labile ester linkage with a stable C-C bond, preventing cyclization. | Completely suppresses aspartimide formation; requires specific deprotection conditions. | ethz.chresearchgate.net |
By understanding the mechanisms of these side reactions and implementing the appropriate mitigation strategies, the synthesis of high-purity peptides containing Fmoc-Cys-OtBu can be successfully achieved.
Unintended Alkylation and Oxidation of Cysteine
Role of Scavengers during Cleavage
To prevent the reactive carbocations from modifying sensitive residues like cysteine, scavengers are added to the cleavage cocktail. thermofisher.combiotage.com These molecules are designed to trap the electrophilic species, thereby preventing side reactions such as S-alkylation. thermofisher.com
The choice and combination of scavengers are critical for maximizing the purity of the final peptide. acs.org A standard cleavage cocktail often includes TFA, water, and triisopropylsilane (B1312306) (TIS). Water is effective at scavenging t-butyl cations, while TIS is particularly efficient at quenching trityl (Trt) cations, which are more stable. acs.orgsigmaaldrich.com However, for peptides containing cysteine, additional or different scavengers are often required to prevent S-tert-butylation and other modifications. acs.org
Common scavengers and their roles include:
Triisopropylsilane (TIS): Primarily scavenges trityl cations but is also effective against t-butyl cations. acs.orgsigmaaldrich.com
1,2-Ethanedithiol (EDT): A dithiol that is highly effective at preventing S-alkylation and also helps maintain the cysteine residue in a reduced state, preventing oxidation. biotage.comsigmaaldrich.com
Dithiothreitol (B142953) (DTT): A reducing agent that minimizes disulfide bond formation and can reduce methionine sulfoxide (B87167) that may form during synthesis. acs.orgiris-biotech.de
Thioanisole (B89551): A scavenger that can accelerate the deprotection of certain arginine protecting groups and also acts as an effective scavenger for t-butyl cations. acs.orgthermofisher.com
Dimethyl Sulfide (DMS): Often used in combination with thioanisole to suppress S-t-butylation. acs.org
Research has shown that a combination of scavengers is often most effective. A study on mitigating Cys S-t-butylation found that using a cocktail of scavengers significantly reduced the formation of this side product compared to using only TIS and water. acs.org
| Scavenger Cocktail Composition (TFA/Scavenger Mix) | Key Scavengers | Primary Function in Cysteine Peptide Cleavage | Observed Efficacy |
|---|---|---|---|
| 95:2.5:2.5 (TFA/H₂O/TIS) | Water, TIS | General scavenging of t-butyl and trityl cations. acs.orgsigmaaldrich.com | Moderately effective but may not completely prevent Cys S-t-butylation. acs.org |
| 92.5:2.5:2.5:2.5 (TFA/H₂O/TIS/EDT) | EDT | Maintains cysteine in a reduced state and scavenges t-butyl cations. biotage.com | Highly effective in preventing both oxidation and S-alkylation. biotage.comsigmaaldrich.com |
| 90:5:5 (TFA/DMS/Thioanisole) + 1% DTT | DMS, Thioanisole, DTT | Combination effectively reduces S-t-butylation. DTT acts as a reducing agent. acs.org | Demonstrated to be beneficial in minimizing S-t-butylation side products. acs.org |
| 80:18:1:1 (TFA/EDT/TIS/H₂O) | High concentration of EDT | Strongly reducing environment to prevent disulfide formation and effectively scavenges alkylating species. researchgate.net | Reported to minimize S-alkylation by resin-derived cations. researchgate.net |
Preventing Disulfide Bond Formation
Once the OtBu group is cleaved, the resulting free sulfhydryl groups on two separate peptide chains (or within the same chain if it contains multiple cysteines) can readily oxidize to form a disulfide bond, leading to dimers or cyclized monomers. rsc.orgpeptide.com This oxidation can occur upon exposure to atmospheric oxygen, particularly during workup and purification. sigmaaldrich.commdpi.com
The primary strategy to prevent unintended disulfide bond formation during cleavage is the inclusion of a reducing agent in the cleavage cocktail. biotage.com
1,2-Ethanedithiol (EDT): As a dithiol, EDT is a potent reducing agent that maintains a reducing environment during TFA cleavage, effectively preventing the oxidation of the cysteine thiol. biotage.com Its presence is critical for obtaining the linear, reduced form of cysteine-containing peptides. biotage.com
Dithiothreitol (DTT): Similar to EDT, DTT is a strong reducing agent that can be included in the cleavage mixture or used during the workup to ensure the thiol remains in its free, reduced state. iris-biotech.demdpi.com
Tris(2-carboxyethyl)phosphine (TCEP): A phosphine-based reducing agent that is odorless and effective at reducing disulfide bonds. iris-biotech.de
After cleavage, peptides with free thiols should be handled under an inert atmosphere (like argon), and freeze-dried immediately to minimize oxidation during storage. sigmaaldrich.com If disulfide dimers are formed, they can often be reversed by treating the peptide solution with a reducing agent like DTT or TCEP. sigmaaldrich.commdpi.com
Incomplete Fmoc Deprotection and Aggregation Issues
Throughout the synthesis, incomplete removal of the N-terminal Fmoc protecting group before the next coupling step can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. This issue is often exacerbated by peptide aggregation on the solid support. peptide.comoup.com
As the peptide chain elongates, particularly with hydrophobic sequences, it can fold and form intermolecular hydrogen bonds, causing the peptide-resin to aggregate. peptide.com This aggregation can physically block the access of the deprotection reagent (typically a solution of piperidine in a solvent like DMF) to the Fmoc group, resulting in incomplete deprotection even with extended reaction times. iris-biotech.deoup.com While not exclusive to cysteine-containing peptides, the presence of multiple bulky protecting groups can contribute to aggregation phenomena.
Strategies to mitigate incomplete Fmoc deprotection and aggregation include:
Modifying Deprotection Conditions: Extending the deprotection time or performing a second deprotection step can improve Fmoc removal. iris-biotech.de Adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1-2%) to the piperidine solution can also enhance deprotection efficiency. iris-biotech.depeptide.com
Using Chaotropic Agents: Adding chaotropic salts or agents like ethylene (B1197577) carbonate to the synthesis solvents can disrupt the hydrogen bonding that causes aggregation. peptide.com
Elevated Temperature and Sonication: Performing coupling and deprotection steps at a higher temperature or using sonication can help break up aggregates and improve reagent accessibility. peptide.com
Solvent Choice: Switching the primary solvent from DMF to N-methylpyrrolidone (NMP), or adding dimethylsulfoxide (DMSO), can help to solvate the growing peptide chain more effectively and reduce aggregation. peptide.com
Applications in Complex Peptide and Protein Architectures
Synthesis of Cyclic Peptides
Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. Fmoc-Cys-OtBu is a key building block in the synthesis of these structures, facilitating various cyclization methodologies.
Head-to-Tail Cyclization Strategies
Head-to-tail cyclization involves the formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid. While Fmoc-Cys-OtBu is primarily utilized for side-chain modifications, its incorporation into a peptide sequence that will undergo head-to-tail cyclization is a common strategy. The synthesis of cyclic peptides can be challenging, and the sequence of the linear precursor can significantly impact the success of the cyclization reaction peptide.com. To optimize the process, a library of potential linear peptides may be synthesized and tested to identify the sequence that yields the best cyclization results peptide.com.
One of the most widely used methods for achieving head-to-tail cyclization of peptides containing an N-terminal cysteine is Native Chemical Ligation (NCL) acs.orgnih.govnih.gov. This technique involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. This reaction first forms a thioester-linked intermediate, which then spontaneously rearranges to form a stable native peptide bond acs.orgnih.govnih.gov. While the synthesis of peptide thioesters can be challenging with Fmoc-based solid-phase peptide synthesis (SPPS), various strategies have been developed to overcome these difficulties acs.orgnih.gov.
Side-Chain-to-Side-Chain Cyclization
Fmoc-Cys-OtBu is particularly valuable for side-chain-to-side-chain cyclization, most commonly through the formation of a disulfide bridge between two cysteine residues researchgate.net. This type of cyclization imposes significant conformational constraints on the peptide backbone, which can be crucial for mimicking the structure of a specific protein segment or for enhancing biological activity. The process involves the selective deprotection of the thiol groups of two cysteine residues within the peptide chain, followed by oxidation to form the disulfide bond researchgate.net.
Beyond disulfide bridges, other side-chain-to-side-chain cyclization strategies exist, such as the formation of an amide bond between the side chains of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Lysine or Ornithine) researchgate.net. While not directly involving the cysteine side chain of Fmoc-Cys-OtBu, this compound can be a component of the peptide backbone in such cyclic structures.
On-Resin vs. Solution-Phase Cyclization
The formation of cyclic peptides can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin and is in solution (solution-phase cyclization).
On-resin cyclization offers the advantage of "pseudo-dilution," where the resin-bound peptides are physically separated from each other, thus favoring intramolecular cyclization over intermolecular reactions that can lead to dimerization or polymerization bachem.comresearchgate.net. This can lead to higher yields of the desired cyclic monomer. On-resin cyclization has been successfully used for the synthesis of various cyclic peptides, including those containing disulfide bridges bachem.comresearchgate.net. However, the solid support may sometimes hinder the peptide from adopting the necessary conformation for efficient cyclization researchgate.net.
Solution-phase cyclization , on the other hand, is performed after the linear peptide has been cleaved from the resin and fully deprotected (except for the groups involved in cyclization). A major consideration for this method is the need to work at very high dilutions to minimize intermolecular side reactions peptide.combachem.com. While this can be a drawback, especially for large-scale synthesis, solution-phase cyclization can sometimes lead to cleaner products, and it is a historically established and widely used method nih.gov.
| Cyclization Method | Advantages | Disadvantages | Key Considerations |
| On-Resin Cyclization | Pseudo-dilution effect minimizes intermolecular reactions. bachem.comresearchgate.net | Resin may sterically hinder cyclization. researchgate.net | Resin type and loading; cleavage strategy. |
| Solution-Phase Cyclization | Can result in cleaner products. nih.gov | Requires high dilution to prevent oligomerization. peptide.combachem.com | Peptide solubility; optimization of concentration. |
Formation of Disulfide Bridges in Multi-Cysteine Peptides
Disulfide bridges are crucial for the structural integrity and biological function of many peptides and proteins. The use of Fmoc-Cys(Trt)-OH, a closely related derivative of Fmoc-Cys-OtBu where the thiol group is protected by a trityl (Trt) group, is central to strategies for forming multiple disulfide bonds in a controlled manner. The principles guiding the use of Fmoc-Cys(Trt)-OH are directly applicable to Fmoc-Cys-OtBu, as the trityl protecting group on the cysteine side chain is the key element in these strategies.
Regioselective Disulfide Formation
In peptides containing multiple cysteine residues, forming the correct disulfide linkages is a significant challenge. Regioselective disulfide bond formation involves the use of orthogonal protecting groups for the cysteine thiols, allowing for their sequential deprotection and oxidation. This ensures that the disulfide bridges are formed between the desired pairs of cysteines csic.es.
A common strategy in Fmoc-based solid-phase peptide synthesis (SPPS) for peptides with two disulfide bonds is the use of the Trt/Acm (acetamidomethyl) combination rsc.org. The Trt group is acid-labile and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA), while the Acm group remains stable under these conditions rsc.org. This generates a peptide with two free thiols and two Acm-protected thiols. The first disulfide bond can then be formed through mild oxidation. Subsequently, the Acm groups are removed under oxidative conditions, typically with iodine, to form the second disulfide bond rsc.org. For peptides with three or more disulfide bonds, additional orthogonal protecting groups such as t-butyl (tBu) or 4-methoxybenzyl (Mob) can be employed rsc.orgresearchgate.net.
The following table summarizes common orthogonal protecting group strategies for regioselective disulfide bond formation:
| Protecting Group Combination | Deprotection/Oxidation Step 1 | Deprotection/Oxidation Step 2 | Deprotection/Oxidation Step 3 |
| Trt / Acm | TFA cleavage (removes Trt), followed by mild oxidation. rsc.org | Iodine oxidation (removes Acm and forms disulfide). rsc.org | N/A |
| Trt / Acm / tBu | TFA cleavage (removes Trt), followed by mild oxidation. researchgate.net | Iodine oxidation (removes Acm and forms disulfide). | TFA/DMSO or MeSiCl3/Ph2SO. sigmaaldrich.com |
| Trt / Acm / Mob | TFA cleavage (removes Trt), followed by mild oxidation. rsc.org | Iodine oxidation (removes Acm and forms disulfide). rsc.org | TFMSA/TFA (removes Mob), followed by DMSO oxidation. rsc.org |
Simultaneous Disulfide Bridge Formation
In contrast to the stepwise approach, simultaneous disulfide bridge formation involves the deprotection of all cysteine residues at once, followed by a global oxidation step to form all disulfide bonds in a single reaction. In Fmoc SPPS, the trityl (Trt) group is commonly used for this purpose, as it is cleaved from all cysteine residues during the final TFA deprotection step bachem.com.
The resulting linear peptide with multiple free thiol groups is then subjected to oxidation, often by exposure to air (air oxidation) or by using mild oxidizing agents in a buffered solution bachem.com. This process, often referred to as "oxidative folding," allows the peptide to adopt its thermodynamically most stable conformation, which ideally corresponds to the native disulfide connectivity bachem.com. This approach is simpler than regioselective synthesis but relies on the intrinsic folding propensity of the peptide to achieve the correct disulfide pairing. The crude peptide can be purified before or after the oxidation step bachem.com.
Role of Oxidative Folding
Oxidative folding is the process by which a polypeptide chain with multiple cysteine residues correctly forms disulfide bonds to achieve its native three-dimensional structure. wikipedia.orggoogle.com This process is crucial for the stability and biological activity of many peptides and proteins, particularly cysteine-rich peptides like conotoxins. nih.gov The formation of these disulfide bridges is an oxidative step that converts sulfhydryl groups into disulfide bonds, which guide the peptide or protein into its desired spatial configuration. google.com
The challenge in oxidative folding lies in ensuring the formation of the correct disulfide pairings among numerous possibilities, avoiding misfolded isomers. google.comresearchgate.net The process can be influenced by various factors, including the peptide sequence, pH, and the presence of oxidizing agents. google.comnih.gov In prokaryotes, this process is catalyzed by machinery in the periplasmic space involving oxidative and isomerization pathways, with proteins like DsbA and DsbC. wikipedia.org In eukaryotes, protein disulfide isomerase (PDI) is responsible for both the formation and rearrangement of disulfide bonds. wikipedia.org
Research has explored various methods to optimize oxidative folding in vitro. Traditional air oxidation can be slow and require high dilution. google.com Redox buffers containing reduced and oxidized glutathione (GSH/GSSG) are often used to mimic in vivo conditions and allow for the equilibration between different disulfide intermediates. researchgate.net More recent strategies aim to accelerate the process and improve yields of the correctly folded product. One novel approach involves an organic oxidative folding strategy that mimics protein disulfide isomerase (PDI) and can accelerate disulfide exchange rates by many thousands of times, leading to the rapid formation of correctly folded cysteine-rich microproteins. nih.gov
| Method | Description | Advantages | Disadvantages/Challenges | References |
|---|---|---|---|---|
| Air Oxidation | Spontaneous oxidation of thiols by atmospheric oxygen. | Simple; produces water as a harmless byproduct. | Slow, requires high dilution, often performed at neutral or basic pH. | google.com |
| Redox Buffers (e.g., GSH/GSSG) | Uses a mixture of reduced and oxidized thiols to facilitate disulfide exchange and equilibration. | Mimics in vivo pathways; allows for correction of misfolded intermediates. | Requires extensive optimization for each peptide sequence. | researchgate.net |
| DMSO Oxidation | Dimethyl sulfoxide (B87167) (DMSO) acts as a mild oxidizing agent in aqueous media. | Effective and mild, can be faster than air oxidation. | Can lead to mixtures of disulfide isomers. | google.comresearchgate.net |
| Organic Oxidative Folding | Bio-inspired strategy performed in organic solvents to mimic PDI, accelerating disulfide exchange. | Extremely rapid (up to 113,200-fold acceleration); high yield of native product. | Newer strategy, applicability may vary. | nih.gov |
Native Chemical Ligation (NCL) and Thioester Chemistry
Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. acs.org It enables the joining of two unprotected peptide fragments in an aqueous solution to form a native peptide bond at the ligation site. mdpi.com The reaction occurs between a peptide segment with a C-terminal α-thioester and another segment with an N-terminal cysteine residue. acs.org The use of Fmoc-Cys-OtBu in solid-phase peptide synthesis (SPPS) provides the necessary N-terminal cysteine fragment for this ligation.
The NCL process begins with a chemoselective transthioesterification between the C-terminal thioester and the sulfhydryl side chain of the N-terminal cysteine. acs.org This is followed by a spontaneous and rapid intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond at the ligation site. acs.org This method has revolutionized chemical protein synthesis, allowing for the creation of proteins much larger than what is feasible through stepwise SPPS alone. acs.orgspringernature.com
Peptide Thioester Precursors
A primary challenge in applying NCL with the widely used Fmoc-based SPPS is the instability of the C-terminal thioester linkage to the basic conditions (piperidine) required for Fmoc group removal. nih.govrsc.orgscispace.com Consequently, considerable research has focused on developing strategies to generate peptide thioesters post-SPPS or to use stable precursors that are converted to the active thioester just before or during the ligation reaction. nih.govnih.gov
Several innovative methods have been developed to circumvent this issue:
Safety-Catch Linkers: These linkers are stable to Fmoc-SPPS conditions but can be activated after synthesis to allow for the formation of the thioester. nih.gov
N-to-S Acyl Transfer: This strategy involves an O-to-S or N-to-S acyl shift to generate the thioester. nih.gov
N-acylurea (Nbz) Precursors: Peptides can be synthesized with a C-terminal N-acyl-benzimidazolinone (Nbz), which serves as a stable precursor. This N-acylurea can be converted to a peptide thioester via thiolysis or used directly in an NCL reaction. nih.govnih.gov
Hydrazide Precursors: Peptide hydrazides can be synthesized and later converted to the corresponding thioester. nih.govscispace.com
Crypto-thioesters: These are thioester surrogates that are stable during synthesis and are activated in situ under NCL conditions to generate the reactive thioester. A C-terminal N-(2-hydroxybenzyl)cysteine device, for example, undergoes an amide-to-thioester rearrangement at neutral pH. nih.govrsc.org
tert-Butyl Thiol Linker: Peptide thioesters based on tert-butyl thiol show significantly enhanced stability towards the secondary amines used in Fmoc deprotection, allowing for a more direct synthesis. nih.gov
Bioconjugation Strategies Involving Cysteine
The cysteine residue, readily incorporated into peptides using Fmoc-Cys-OtBu, is a prime target for site-specific protein modification due to the unique nucleophilicity of its thiol side chain. ucl.ac.uknih.gov Cysteine's low natural abundance in proteins makes it an attractive target for selective labeling. ucl.ac.uk Bioconjugation via cysteine allows for the attachment of a wide array of molecules, including fluorescent probes, drugs for antibody-drug conjugates (ADCs), and polymers for half-life extension. nih.govnih.gov
Thiol-Mediated Conjugation
Thiol-mediated conjugation strategies directly target the sulfhydryl group of cysteine. The high reactivity of the thiol allows for rapid and selective reactions under mild, physiological conditions. nih.gov
Key thiol-reactive chemistries include:
Maleimides: These reagents react rapidly with thiols via a Michael addition to form a stable thioether bond. The reaction is highly specific for thiols within a pH range of 6.5-7.5. However, the resulting thio-succinimide adduct can sometimes undergo a retro-Michael reaction, leading to instability. nih.govacs.org
Haloacetamides: Reagents like iodoacetamide are classic choices for cysteine alkylation, forming stable thioether linkages. acs.org
Disulfide Exchange: Cysteine thiols can react with activated disulfides (e.g., Ellman's reagent or methanethiosulfonates) to form new, stable disulfide bonds. ucl.ac.uk This strategy is reversible in the presence of reducing agents. ucl.ac.uk
Vinylheteroarenes: Compounds such as vinylpyridines, vinylpyrimidines, and vinyltriazines serve as effective Michael acceptors for cysteine modification. nih.govnih.gov Quaternized vinylpyridines, in particular, exhibit very fast reaction kinetics. nih.gov These reagents can form highly stable bioconjugates. nih.gov
para-Quinone Methides (p-QMs): These highly electrophilic compounds undergo rapid 1,6-addition reactions with cysteine thiols, demonstrating robust kinetics and high specificity for cysteine over other amino acids. acs.org
| Reagent Class | Reaction Type | Bond Formed | Key Features | References |
|---|---|---|---|---|
| Maleimides | Michael Addition | Thioether | Fast kinetics, thiol-specific at pH 6.5-7.5; potential for reversibility. | acs.org |
| Haloacetamides (e.g., Iodoacetamide) | Alkylation (SN2) | Thioether | Forms very stable bonds; slower kinetics than maleimides. | acs.org |
| Activated Disulfides | Disulfide Exchange | Disulfide | Reversible with reducing agents; used for controlled release. | ucl.ac.uk |
| Vinylheteroarenes | Michael Addition | Thioether | Forms stable conjugates; kinetics can be tuned by the heteroarene. | nih.govnih.gov |
| para-Quinone Methides (p-QMs) | 1,6-Conjugate Addition | Thioether | Very rapid kinetics and high selectivity for cysteine. | acs.org |
Protein Engineering and Design
The site-specific incorporation of chemically modified amino acids is a cornerstone of modern protein engineering and design. The compound Nα-(9-Fluorenylmethyloxycarbonyl)-S-tert-butyl-L-cysteine, commonly abbreviated as Fmoc-Cys-OtBu, is a pivotal building block in solid-phase peptide synthesis (SPPS) that enables the introduction of cysteine residues at precise locations within a peptide sequence. The strategic placement of cysteine, facilitated by this reagent, opens up a myriad of possibilities for tailoring the structure and function of peptides and proteins, leading to the development of novel therapeutics and biomaterials. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) group shields the sulfhydryl side chain of cysteine, preventing unwanted side reactions during peptide elongation. This orthogonal protection strategy allows for the selective deprotection and modification of the cysteine thiol, making it an invaluable tool for protein engineers.
Modification of Protein Stability and Activity
The introduction of cysteine residues into a protein's primary structure can significantly alter its stability and biological activity. Disulfide bonds, formed by the oxidation of two cysteine residues, are a common post-translational modification in naturally occurring proteins and play a crucial role in stabilizing their three-dimensional structures. Protein engineers can mimic this natural strategy by strategically placing cysteine residues to create artificial disulfide bridges, thereby enhancing the protein's resistance to thermal denaturation and proteolytic degradation.
Site-directed mutagenesis, a technique used to introduce specific amino acid changes in a protein, can be employed to replace existing amino acids with cysteine. frontiersin.org The resulting mutant proteins can then be synthesized using Fmoc-Cys-OtBu in SPPS. For instance, studies have shown that introducing disulfide bonds can significantly increase the thermostability of enzymes. frontiersin.orgmdpi.com The rationale behind this approach is that by covalently linking two parts of the polypeptide chain, the conformational entropy of the unfolded state is reduced, which in turn increases the free energy of unfolding and thus the protein's stability. nih.gov
The activity of a protein can also be modulated through the introduction of cysteine residues. The free sulfhydryl group of cysteine is highly reactive and can be targeted for site-specific modifications, such as the attachment of small molecules, polymers, or other labels. This allows for the fine-tuning of a protein's enzymatic activity, binding affinity, or pharmacokinetic profile.
| Research Finding | Impact on Protein Properties | Reference |
| Introduction of disulfide bonds via site-directed mutagenesis of cysteine. | Increased thermal stability and resistance to denaturation. | frontiersin.orgmdpi.comnih.gov |
| Replacement of surface-exposed amino acids with cysteine. | Creation of sites for specific chemical modifications to modulate activity. | frontiersin.org |
| Cysteine substitution leading to enhanced solubility. | Improved protein handling and potential for higher biological activity. | frontiersin.org |
Design of Peptidomimetics and Novel Biomaterials
The unique chemical properties of the cysteine side chain, introduced using Fmoc-Cys-OtBu, are extensively leveraged in the design of peptidomimetics and the fabrication of novel biomaterials.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. One common strategy to create peptidomimetics is through cyclization, which restricts the conformational flexibility of a linear peptide, often leading to increased potency and resistance to enzymatic degradation. The sulfhydryl group of cysteine is an ideal handle for cyclization. After the linear peptide is synthesized using Fmoc-Cys-OtBu, the OtBu protecting group is removed, and the resulting free thiol can be reacted with another functional group on the peptide, such as another cysteine to form a disulfide bridge, or an electrophilic group to create a thioether linkage. The synthesis of cyclic peptides like Eptifibatide, a platelet aggregation inhibitor, often involves the strategic use of protected cysteine derivatives in SPPS. acs.org
Novel Biomaterials , particularly hydrogels, have been developed using self-assembling peptides functionalized with cysteine. nih.govmdpi.comnih.gov The Fmoc group itself, due to its aromatic nature, can promote the self-assembly of peptides into nanofibrous structures through π-π stacking interactions. nih.govmdpi.com These self-assembled nanofibers can entangle to form a hydrogel, which is a highly hydrated, three-dimensional network that can mimic the extracellular matrix. mdpi.comresearchgate.net The incorporation of cysteine residues using Fmoc-Cys-OtBu provides a mechanism for cross-linking the peptide nanofibers, thereby enhancing the mechanical properties of the hydrogel. researchgate.net These hydrogels have shown great promise in various biomedical applications, including tissue engineering, drug delivery, and wound healing. nih.govmdpi.commdpi.com
| Application Area | Role of Fmoc-Cys-OtBu | Research Example |
| Peptidomimetics | Introduction of cysteine for subsequent cyclization to create conformationally constrained and more stable peptide analogs. | Synthesis of cyclic peptides like Tyr1-somatostatin analogs. nih.gov |
| Biomaterials (Hydrogels) | Incorporation of cysteine to allow for disulfide bond cross-linking of self-assembling peptide nanofibers, enhancing mechanical stability. | Development of Fmoc-derivatized peptide hydrogels for tissue engineering scaffolds. nih.govmdpi.comnih.gov |
| Drug Delivery | Use in the synthesis of peptide-based drug delivery vehicles where the cysteine thiol can be used to attach drug molecules. | Synthesis of peptide-drug conjugates. uni-muenchen.de |
Analytical and Characterization Techniques in Fmoc Cys Otbu Research
High-Performance Liquid Chromatography (HPLC) for Purity and Enantioseparation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the quality of Fmoc-Cys-OtBu. It is routinely used to determine chemical purity and, with specialized columns, to verify enantiomeric purity.
Typical analysis is performed using reverse-phase HPLC (RP-HPLC), where the compound is eluted from a nonpolar stationary phase, such as C18, by a polar mobile phase. tcichemicals.comrsc.org The mobile phase usually consists of a gradient of acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape. tcichemicals.comrsc.org Detection is commonly carried out by monitoring UV absorbance at wavelengths where either the peptide bonds (around 220 nm) or the Fmoc group (around 260 nm or 301 nm) absorb light. ruifuchemical.comsigmaaldrich.com Commercial suppliers often specify a purity of ≥98.0% or >99.0% as determined by HPLC analysis. broadpharm.comrsc.org
Table 1: Representative RP-HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (e.g., 4.6 mm I.D. × 250 mm, 5 µm) | tcichemicals.comrsc.org |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | tcichemicals.comrsc.org |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | tcichemicals.comrsc.org |
| Flow Rate | 1.0 mL/min | tcichemicals.com |
| Detection | UV at 220 nm | ruifuchemical.comsigmaaldrich.com |
| Gradient | A linear gradient, e.g., 5-55% B over 50 minutes | tcichemicals.com |
Ensuring the enantiomeric purity of Fmoc-Cys-OtBu is critical, as the presence of the D-enantiomer can compromise the biological activity and structural integrity of the final peptide. Chiral HPLC, utilizing polysaccharide-based chiral stationary phases (CSPs), is the primary method for separating the L- and D-enantiomers of Fmoc-protected amino acids. spectrabase.comiris-biotech.de
Studies have demonstrated the successful baseline resolution of 19 common Fmoc-amino acids, including Fmoc-cysteine derivatives, under reverse-phase conditions. spectrabase.comiris-biotech.de For example, Fmoc-Cys(Trt)-OH has been successfully resolved using a Lux Cellulose-4 column with a mobile phase of methanol (B129727) and 0.1% TFA. iris-biotech.de These methods are characterized by their speed and high resolution, often achieving separation in under 25 minutes. spectrabase.comiris-biotech.de The determination of enantiomeric purity is a key quality control step in the manufacturing of Fmoc-amino acids. csic.es
Table 2: Example of Chiral HPLC Conditions for an Fmoc-Cysteine Derivative
| Parameter | Condition | Source |
|---|---|---|
| Analyte | Fmoc-Cys(Trt)-OH | iris-biotech.de |
| Chiral Stationary Phase (CSP) | Lux Cellulose-4 | iris-biotech.de |
| Mobile Phase | Methanol / 0.1% Trifluoroacetic Acid (90:10) | iris-biotech.de |
| Resolution (Rs) | 1.79 | iris-biotech.de |
The C-terminal cysteine residue is particularly susceptible to racemization during peptide synthesis, especially during the base-catalyzed removal of the Fmoc group and the subsequent activation for peptide bond formation. nih.govrsc.orgrsc.org The acidity of the α-proton of the cysteine residue is increased, and its abstraction by the basic conditions (e.g., piperidine) can lead to the formation of a planar enolate intermediate, which can be re-protonated to yield a mixture of L- and D-isomers. nih.gov
HPLC is the primary technique used to quantify the extent of this racemization. nih.gov For instance, in a study involving the side-chain anchoring of Fmoc-Cys-OtBu, subsequent elongation and cleavage of the peptide fragment revealed 16% racemization as determined by HPLC analysis. nih.gov The choice of coupling reagents also significantly impacts the level of racemization for Fmoc-Cys(Trt)-OH, with some reagents causing substantial epimerization while others, like DIC/Oxyma, show minimal racemization. rsc.org Furthermore, HPLC can detect other side products, such as the formation of N-piperidinyl-Ala derivatives, which can arise from the C-terminal cysteine residue during synthesis. nih.govCurrent time information in Bangalore, IN.
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Mass spectrometry is a powerful technique used to confirm the molecular weight and thus the identity of Fmoc-Cys-OtBu. It provides a precise mass-to-charge ratio (m/z) that can be compared against the theoretical value calculated from the compound's molecular formula, C₂₂H₂₅NO₄S. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. glpbio.com
This technique is crucial for verifying that the correct protecting groups (Fmoc on the amine, OtBu on the carboxyl group, and tBu on the thiol) are present and that no unintended modifications have occurred during synthesis. LC-MS, the coupling of liquid chromatography with mass spectrometry, is particularly useful as it provides purity information (from the LC trace) and mass confirmation (from the MS detector) in a single analysis. Current time information in Bangalore, IN.bachem.com
Table 3: Theoretical Mass Spectrometry Data for Fmoc-Cys-OtBu (C₂₂H₂₅NO₄S)
| Ion Species | Formula | Theoretical Mass (m/z) |
|---|---|---|
| [M] | C₂₂H₂₅NO₄S | 399.15 |
| [M+H]⁺ | C₂₂H₂₆NO₄S⁺ | 400.16 |
| [M+Na]⁺ | C₂₂H₂₅NNaO₄S⁺ | 422.14 |
| [M-H]⁻ | C₂₂H₂₄NO₄S⁻ | 398.14 |
Calculated based on monoisotopic masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the protons of the Fmoc's CH and CH₂ groups (around 4.2-4.4 ppm), the α-proton and β-protons of the cysteine backbone, and a prominent singlet for the nine equivalent protons of the S-tert-butyl group (around 1.3 ppm) and another for the O-tert-butyl group (around 1.5 ppm). vwr.com Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the cysteine and protecting groups. vwr.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Fmoc-Cys-OtBu
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Fmoc | Aromatic CH | 7.30 - 7.80 | 120 - 144 |
| Fmoc CH | ~4.30 | ~47 | |
| Fmoc CH₂ | ~4.40 | ~67 | |
| Carbonyl (C=O) | - | ~156 | |
| Cysteine | α-CH | ~4.4 - 4.6 | ~54 |
| β-CH₂ | ~2.9 - 3.2 | ~34 | |
| Carbonyl (C=O) | - | ~170 | |
| S-tert-butyl | C(CH₃)₃ | - | ~43 |
| C(CH₃)₃ | ~1.32 | ~31 | |
| O-tert-butyl | C(CH₃)₃ | - | ~83 |
| C(CH₃)₃ | ~1.48 | ~28 |
Note: Values are estimates based on analogous structures and may vary depending on solvent and experimental conditions. vwr.com
UV Spectroscopy for Fmoc Quantitation
UV-Vis spectroscopy is a widely used, simple, and effective method for quantifying the amount of Fmoc-protected amino acid loaded onto a solid-phase resin. Current time information in Bangalore, IN. The procedure does not measure Fmoc-Cys-OtBu directly but quantifies the Fmoc group after it has been cleaved from the resin-bound amino acid.
The process involves treating the resin with a solution of a secondary amine, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). This base cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct possesses a strong UV chromophore, and its concentration in the resulting solution can be accurately determined by measuring its absorbance at its maximum wavelength (λmax) and applying the Beer-Lambert law. Current time information in Bangalore, IN. The most commonly used wavelength for quantification is around 301 nm, with a molar extinction coefficient (ε) of approximately 7800 M⁻¹cm⁻¹. Other absorption maxima at ~290 nm and ~267 nm are also reported.
Table 5: UV Spectroscopic Data for Quantitation of the Fmoc-Piperidine Adduct
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent System | Source |
|---|---|---|---|
| 301 nm | 7800 M⁻¹cm⁻¹ | 20% Piperidine in DMF | |
| 301 nm | 8021 M⁻¹cm⁻¹ | 20% Piperidine in DMF | |
| ~301 nm | 6000 M⁻¹cm⁻¹ | 20% Piperidine in DMF | Current time information in Bangalore, IN. |
| 289.8 nm | 6089 M⁻¹cm⁻¹ | 20% Piperidine in DMF | |
| 289 nm | 5800 M⁻¹cm⁻¹ | 20% Piperidine in DMF |
Future Directions and Emerging Research Avenues
Innovations in Orthogonal Protecting Group Chemistry for Cysteine
The unique chemistry of cysteine's thiol side chain is central to forming disulfide bridges that define the structure and function of many peptides and proteins. chemistryviews.orgacs.org While the tert-butyl (tBu) group of Fmoc-Cys-OtBu is effective, the synthesis of complex peptides with multiple disulfide bonds requires a sophisticated toolkit of orthogonal protecting groups that can be removed under different, specific conditions. acs.org Research is flourishing in the development of such groups to expand the peptide chemist's toolbox. iris-biotech.dersc.org
Innovations include:
Novel Disulfide-Based Groups : New protecting groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) have been developed. chemistryviews.org These groups are stable enough for use in SPPS but can be reliably and easily removed with reducing agents like 1,4-dithiothreitol (DTT), offering an alternative to the more resistant S-tBu group. chemistryviews.org
Photocleavable Groups : Groups such as o-nitroveratryl (oNv) and nitrodibenzofuran (NDBF) offer spatial and temporal control over deprotection. iris-biotech.de They can be removed by irradiation with UV light, introducing a new level of orthogonality for complex disulfide bond strategies. iris-biotech.de
Acid-Labile Alternatives : To supplement the commonly used S-trityl (Trt) group, other acid-labile groups like S-diphenylmethyl (Dpm) and S-tetrahydropyranyl (Thp) are being explored. nih.govresearchgate.netsigmaaldrich.com The Dpm group, for instance, is stable to the dilute trifluoroacetic acid (TFA) used to remove other groups, but is cleaved with 95% TFA, allowing for regioselective disulfide bond formation. sigmaaldrich.comsigmaaldrich.com The Thp group has been shown to reduce side reactions like racemization. researchgate.netsigmaaldrich.com
Reactive and Safety-Catch Groups : A novel class of S-alkylsulfonyl-l-cysteines acts as a "reactive" group, reacting directly with thiols to form asymmetric disulfides, which bypasses a separate deprotection step. nih.gov "Safety-catch" groups like S-(4,4'-dimethylsulfinylbenzhydryl) (Msbh) provide another layer of control, allowing for selective deprotection of the sulfhydryl group, which is crucial for the synthesis of complex cyclic peptides. iris-biotech.de
| Protecting Group Class | Example(s) | Key Feature / Removal Condition | Reference |
|---|---|---|---|
| Disulfide-Based | SIT, MOT | Mild reduction (e.g., DTT) | chemistryviews.org |
| Photocleavable | oNv, NDBF | UV light irradiation | iris-biotech.de |
| Acid-Labile | Dpm, Thp | Varying concentrations of TFA | nih.govresearchgate.netsigmaaldrich.com |
| Safety-Catch | Msbh | Allows for selective, triggered deprotection | iris-biotech.de |
| Reactive | S-alkylsulfonyl | Reacts directly with thiols for disulfide formation | nih.gov |
Expanding Applications in Peptide-Based Therapeutics and Diagnostics
Peptides are a rapidly growing class of therapeutics, valued for their high efficacy, specificity, and safety compared to traditional small-molecule drugs. nih.gov The market for building blocks like Fmoc-Cys-OtBu is expanding, driven by the increasing demand for novel therapeutic peptides to address chronic diseases. archivemarketresearch.com Cysteine-rich peptides, such as the gastrointestinal drug linaclotide, highlight the importance of this amino acid in drug design. researchgate.net
Future growth is expected in several areas:
Targeted Cancer Therapy and Imaging : Synthetic peptides are being combined with radioactive isotopes to create radiopharmaceuticals. nih.gov These agents can be used for highly specific diagnostic imaging of tumors or for delivering a targeted dose of radiation directly to cancer cells, minimizing damage to healthy tissue. nih.gov
Cyclic Peptides : Cyclization is a key strategy for improving the stability and bioavailability of peptide drugs. Many cyclic peptides, often synthesized using Fmoc/tBu chemistry, are in the clinical pipeline for a range of applications, including oncology. mdpi.com
"Undruggable" Targets : Peptides have the unique ability to interact with large, flat protein surfaces that are often considered "undruggable" by small molecules. nih.gov This opens up new therapeutic possibilities for a wide range of diseases.
Computational Approaches in Peptide Design and Synthesis Optimization
The integration of computational power is revolutionizing peptide science. Advanced software, machine learning, and artificial intelligence are being used to accelerate the design of new peptides and to optimize their synthesis. biophysics.orgfrontiersin.org
Rational Peptide Design : Computational tools allow researchers to design novel peptides with predefined structures and functions in silico. biophysics.orgyoutube.com Algorithms can predict how a peptide will fold, how it will interact with a biological target, and what its therapeutic properties might be. biophysics.orgmdpi.com This computational pre-screening significantly narrows down the number of candidate molecules that need to be synthesized and tested in the lab, saving time and resources. frontiersin.org This approach is being used to design everything from cancer therapeutics to self-assembling peptide materials for synthetic cells. biophysics.orgrsc.org
Synthesis Optimization : Beyond design, computational models are being developed to predict the success of the synthesis process itself. For example, the PepSySco tool analyzes a peptide's sequence to predict the likelihood that it can be synthesized accurately using standard Fmoc chemistry. nih.gov By identifying potentially problematic sequences ahead of time, chemists can adjust the synthesis strategy to mitigate issues and improve the final yield and purity of the desired peptide. nih.gov
Integration with Advanced Automation and High-Throughput Methodologies
To fully leverage the power of computational design and explore the vast possibilities of peptide chemistry, a corresponding increase in experimental throughput is necessary. Advanced automation and high-throughput platforms are becoming essential tools in the modern peptide laboratory.
The integration of robotic systems for liquid handling and synthesis is enabling the parallel execution of hundreds of experiments. nih.gov Open-source software platforms like Pyhamilton allow for flexible and complex experimental designs, including real-time monitoring and automated adjustments to reaction conditions. nih.gov This level of automation allows for the systematic optimization of processes like protein production by simultaneously testing hundreds of different conditions. nih.gov
These automated workflows, which can integrate synthesis, purification, and analysis, dramatically increase the speed and efficiency of research. nih.gov By enabling the rapid synthesis and screening of large libraries of peptides, these high-throughput methodologies are crucial for discovering new drug candidates and for systematically optimizing the properties of existing peptide therapeutics. nih.govnih.gov
Q & A
Q. What is the role of Fmoc-Cys-OtBu in solid-phase peptide synthesis (SPPS), and how does its tert-butyl (tBu) protection influence cysteine reactivity?
Fmoc-Cys-OtBu is a protected cysteine derivative used to prevent undesired side reactions (e.g., oxidation or disulfide bond formation) during SPPS. The tBu group on the thiol moiety provides acid-labile protection, allowing selective removal with trifluoroacetic acid (TFA) while retaining Fmoc-group stability under basic conditions. This enables sequential deprotection and elongation of peptide chains. Its compatibility with Fmoc/tBu strategies is critical for synthesizing cysteine-rich peptides, such as those in immunological studies (e.g., Pam2Cys lipopeptides) .
Q. How can researchers optimize coupling conditions for Fmoc-Cys-OtBu to minimize racemization during peptide assembly?
Racemization risks are mitigated by:
- Using coupling reagents like HATU or DIC/Oxyma at reduced temperatures (0–4°C).
- Limiting reaction times to ≤1 hour.
- Employing polar aprotic solvents (e.g., DMF or NMP) to enhance solubility. Monitoring coupling efficiency via Kaiser or chloranil tests ensures completeness before proceeding to subsequent steps .
Q. What analytical methods are recommended to verify the integrity of Fmoc-Cys-OtBu during synthesis?
- HPLC-MS : To confirm molecular weight and purity.
- FT-IR : To detect characteristic carbonyl (C=O) stretches of Fmoc (1690–1710 cm⁻¹) and tert-butyl groups (1150–1250 cm⁻¹).
- ¹H/¹³C NMR : To validate regiochemical stability, particularly the absence of thiol deprotection .
Advanced Research Questions
Q. How do competing deprotection pathways of Fmoc-Cys-OtBu affect orthogonal protection strategies in multi-cysteine peptides?
The tBu group’s acid sensitivity requires careful balancing with other acid-labile protecting groups (e.g., Trt or Mmt). For example:
Q. What methodological considerations are critical when using Fmoc-Cys-OtBu in lipopeptide synthesis for immunological studies?
Lipopeptides (e.g., Pam2Cys derivatives) require:
- Stoichiometric control : Precise molar ratios of Fmoc-Cys-OtBu to lipid components to avoid aggregation.
- Deprotection kinetics : Optimizing TFA exposure time to remove tBu while preserving lipid moieties.
- In vitro validation : Assessing TLR2 activation in dendritic cells via flow cytometry (e.g., CD86 upregulation) to confirm bioactivity .
Q. How can researchers address contradictions in reported TFA stability profiles of Fmoc-Cys-OtBu derivatives?
Discrepancies arise from:
- Batch variability : Impurities in starting materials may accelerate deprotection.
- Solvent effects : TFA kinetics differ in DCM vs. DMF due to polarity. Resolution : Conduct accelerated stability studies (e.g., 0–95% TFA at 25°C) with HPLC monitoring to establish batch-specific protocols .
Guidance for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., variable TFA stability), employ triplicate experiments with internal controls (e.g., Fmoc-Cys-Trt as a reference) to isolate variables .
- Ethical Data Reporting : Use tools like WebMO for computational validation of synthetic pathways and ensure raw data (e.g., HPLC chromatograms) are archived in open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
